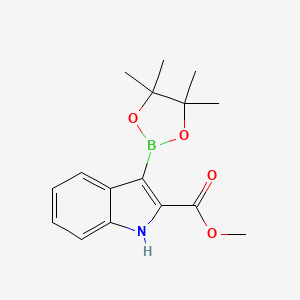

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boron-containing indole derivative characterized by a pinacol boronate ester group at the 3-position and a methyl ester at the 2-position of the indole scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal and materials chemistry for constructing biaryl or heteroaryl linkages . The boronate ester enhances stability and solubility, making it advantageous for synthetic applications.

Properties

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-10-8-6-7-9-11(10)18-13(12)14(19)20-5/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRKGLUEBJNUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other established methods.

Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Coupling: This compound readily undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols and Phenols: From oxidation.

Reduced Alcohols: From reduction of the ester group.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate

- Structure : Boronate ester at the 5-position, ethyl ester at the 2-position.

- Synthesis : Prepared via Suzuki coupling using boronic acid intermediates, yielding a melting point of 170–173°C and 80% yield .

- Applications : Used in prodrug design for anticancer agents, leveraging boronate esters as protective groups .

Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate

- Structure : Indazole core with boronate at the 6-position and methyl ester at the 3-position.

- Molecular Weight: 302.14 g/mol (monoisotopic mass: 302.1438).

- Reactivity : Indazole’s electron-deficient nature may enhance electrophilic substitution compared to indole derivatives .

- Applications : Explored in kinase inhibitor synthesis due to indazole’s prevalence in drug discovery .

Positional Isomers and Boronate Placement

1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole

- Structure : Boronate at the 4-position, methyl group at the 1-position.

- Molecular Weight : 257.14 g/mol; CAS 898289-06-0.

- Spectral Data : $^{1}\text{H-NMR}$ signals include aromatic protons (δ 7.32–7.83 ppm) and a singlet for the methyl group (δ 4.85 ppm) .

- Applications : Intermediate in synthesizing fluorescent probes due to the 4-boronate’s conjugation with the indole π-system .

Ethyl 3-(5-Hydroxy-2-Nitrophenyl)-5-Methoxy-1H-Indole-2-Carboxylate

Functional Group Modifications

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindoline-2-Carboxylate

- Structure : Isoindoline scaffold with boronate and tert-butoxycarbonyl (Boc) groups.

- Molecular Weight : 345.24 g/mol; CAS 905273-91-7.

- Applications : Used in peptide mimetics and PROTACs (proteolysis-targeting chimeras) due to its rigid backbone .

2-Allyl-3-(Methylthio)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole

Comparative Data Table

Key Findings and Implications

- Reactivity Trends : Boronate position significantly impacts cross-coupling efficiency. For example, 3-boronate indoles (target compound) may exhibit faster coupling than 4- or 5-substituted analogs due to steric and electronic effects .

- Functional Group Compatibility : Methyl esters offer faster hydrolysis than ethyl analogs, enabling quicker deprotection in prodrug activation .

- Structural Diversity : Indazole and isoindoline derivatives expand applications in targeted protein degradation and peptide mimetics, respectively .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : CHBO

- Molecular Weight : 214.066 g/mol

- CAS Number : 1150561-77-5

The compound exhibits various biological activities primarily through its interaction with specific kinases and inflammatory pathways. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes such as metabolism, cell differentiation, and apoptosis.

Inhibition of Kinases

Studies indicate that this compound effectively suppresses GSK-3β activity. The inhibition of this kinase has implications for diseases such as Alzheimer's and cancer. The compound's IC values for GSK-3β inhibition range from 10 nM to over 1300 nM depending on structural modifications and experimental conditions .

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced models of inflammation. For instance:

- At concentrations of 1 µM, the compound reduced NO levels while exhibiting minimal cytotoxicity in microglial cells (BV-2) .

Cytotoxicity Profiles

In vitro studies assessing cytotoxic effects on neuronal cell lines (HT-22) showed that certain derivatives of the compound do not significantly decrease cell viability even at higher concentrations (up to 100 µM). This suggests a favorable safety profile for potential therapeutic applications .

Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in:

- Neurodegenerative diseases : By modulating GSK-3β activity.

- Inflammatory conditions : Through its anti-inflammatory properties.

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate?

The compound is typically synthesized via boronation of indole precursors . A general protocol involves:

- Step 1 : Reacting 3-formyl-1H-indole-2-carboxylate derivatives with pinacolborane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

- Step 2 : Refluxing with sodium acetate in acetic acid to stabilize the boronate ester and isolate the product via recrystallization from DMF/acetic acid mixtures .

- Key variables : Reaction time (3–5 hours), stoichiometry of boronating agents (1.1–1.5 eq), and inert atmosphere to prevent hydrolysis of the boronate .

Advanced: How can reaction yields be optimized when introducing the dioxaborolane moiety to the indole scaffold?

Yield optimization requires addressing:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos improves coupling efficiency for sterically hindered indoles .

- Moisture control : Use of molecular sieves (3Å) or strict anhydrous conditions minimizes boronate ester hydrolysis .

- Temperature modulation : Lower temperatures (50–60°C) reduce side reactions like protodeboronation, while higher temperatures (80–100°C) accelerate coupling .

- Design of Experiments (DoE) : Statistical models can identify critical factors (e.g., solvent polarity, catalyst loading) to maximize yield .

Basic: What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm boronate integration (e.g., characteristic singlet for pinacol methyl groups at δ 1.2–1.4 ppm) and indole proton environments (e.g., NH proton at δ ~11 ppm) .

- IR spectroscopy : Detect ester carbonyl (C=O stretch at ~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) .

- HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₁BNO₄: calc. 322.1618) .

- XRD : Resolve crystallographic parameters if recrystallization yields single crystals .

Advanced: How does the methyl ester at position 2 influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The ester group:

- Steric effects : May hinder coupling at the indole C3 position, necessitating bulky ligands (e.g., XPhos) to mitigate steric clashes .

- Electronic effects : Electron-withdrawing nature of the ester deactivates the indole ring, requiring electron-rich aryl halides as coupling partners to enhance electrophilicity .

- Protection strategies : In multi-step syntheses, the ester can be hydrolyzed to a carboxylic acid post-coupling to improve solubility for subsequent functionalization .

Basic: What storage conditions are recommended for this boronate ester?

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .

- Moisture control : Use desiccants (silica gel) and seal under argon or nitrogen to avoid hydrolysis .

- Short-term stability : Solutions in dry DMF or THF are stable for ≤48 hours at –20°C .

Advanced: How can contradictory data on coupling efficiencies (e.g., 40% vs. 71% yields) be resolved?

Discrepancies often arise from:

- Substrate purity : Trace impurities in indole precursors (e.g., residual acetic acid) can inhibit catalysis. Purify via column chromatography (SiO₂, hexane/EtOAc) before use .

- Catalyst poisoning : Chelating indole NH groups can deactivate Pd catalysts. Protect the NH with Boc groups or use NH-free indole derivatives .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may coordinate Pd, reducing activity. Test mixed solvents (e.g., THF/H₂O) .

Basic: What role does this compound play in drug discovery workflows?

It serves as a key intermediate for:

- Antimicrobial agents : Functionalization via Suzuki coupling introduces aryl/heteroaryl groups at C3, enabling SAR studies against bacterial targets (e.g., Staphylococcus aureus) .

- Kinase inhibitors : The boronate ester facilitates late-stage diversification of indole scaffolds to optimize binding affinity .

Advanced: How can alternative boronating agents (e.g., MIDA boronates) improve synthetic flexibility?

- Stability : MIDA boronates resist hydrolysis, enabling aqueous workup and simplifying purification .

- Orthogonality : Sequential coupling reactions are feasible by combining pinacol and MIDA boronates in the same molecule .

- Limitations : MIDA derivatives require harsher conditions (e.g., NaOH/MeOH) for deprotection, which may degrade acid-sensitive indole esters .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Spill management : Neutralize spills with damp sand or vermiculite, then dispose as hazardous waste .

Advanced: How can computational methods (e.g., DFT) guide the design of derivatives?

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring for targeted functionalization .

- Transition-state modeling : Simulate Pd-catalyzed coupling steps to optimize ligand-catalyst pairs for challenging substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.